molecular formula C9H12O3S B13681822 Ethyl 3-hydroxy-3-(3-thienyl)propanoate

Ethyl 3-hydroxy-3-(3-thienyl)propanoate

Cat. No.: B13681822
M. Wt: 200.26 g/mol
InChI Key: FHRGPSQBWFCLEI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(3-thienyl)propanoate (CAS 288399-15-5) is a chiral β-hydroxy ester that serves as a valuable building block in organic synthesis and pharmaceutical research. Its molecular formula is C9H12O3S, with a molecular weight of 200.25 . The compound features a thiophene heterocycle, which is a common pharmacophore in active pharmaceutical ingredients, enhancing its utility in drug discovery . This compound is of significant interest in the synthesis of enantiomerically enriched intermediates. Studies on analogous 3-heteroaryl-3-hydroxypropanoate esters demonstrate their use in preparing enantiomer-enriched 3-heteroaryl-1-aminopropan-3-ols, which are critical scaffolds in medicinal chemistry . The enantioselective acylation of racemic mixtures of similar compounds, such as ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate, has been successfully performed using lipase catalysis, highlighting the potential of this compound family for the production of single-enantiomer intermediates . The thienyl group in its structure makes it a versatile precursor for the development of potential therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 3-hydroxy-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C9H12O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8,10H,2,5H2,1H3

InChI Key

FHRGPSQBWFCLEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC=C1)O

Origin of Product

United States

Chemical Reactivity and Transformations of Ethyl 3 Hydroxy 3 3 Thienyl Propanoate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group is a key site for various chemical modifications, including derivatization, oxidation, and elimination reactions.

The hydroxyl group of Ethyl 3-hydroxy-3-(3-thienyl)propanoate can undergo standard derivatization reactions. For instance, esterification can be achieved by reacting the compound with an acylating agent. In a general representation of this reaction, an acyl group is introduced, converting the hydroxyl group into an ester. This transformation is often catalyzed by an acid or a base, or mediated by enzymes.

A typical esterification reaction can be represented as follows:

General Esterification Reaction

Reactant Reagent Product

Enzyme-catalyzed transesterification, a form of derivatization, has been demonstrated for analogous compounds like ethyl 3-hydroxy-3-phenylpropanoate, suggesting a similar potential for the thienyl variant. Lipases are commonly employed in organic solvents to facilitate such reactions, often with high enantioselectivity.

Oxidation of the secondary alcohol in this compound would yield the corresponding β-keto ester, Ethyl 3-oxo-3-(3-thienyl)propanoate. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Oxidation of the Hydroxyl Group

Starting Material Product

The elimination of water from β-hydroxy esters, a process known as dehydration, results in the formation of α,β-unsaturated esters. This reaction can be promoted under either acidic or basic conditions. The stability of the resulting conjugated system often drives the reaction to completion.

Under basic conditions, the mechanism typically proceeds via an enolate intermediate, which facilitates the expulsion of the hydroxide (B78521) leaving group. Acid-catalyzed dehydration involves protonation of the hydroxyl group to form a better leaving group (water), followed by its elimination.

Dehydration to Unsaturated Ester

Reactant Product

The conditions for such dehydration reactions can often be relatively mild, sometimes requiring only a slight increase in temperature.

Reactions Involving the Ester Functionality

The ethyl ester group of the molecule is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-3-(3-thienyl)propanoic acid. This reaction can be carried out under acidic or basic conditions (saponification). Enzymatic hydrolysis offers a milder alternative and can often be performed with high enantioselectivity. For similar β-hydroxy esters, enzymes such as lipases have been shown to be effective.

Hydrolysis of the Ester Group

Reactant Product

Transesterification involves the exchange of the ethyl group of the ester with a different alkyl group from an alcohol. This process is typically catalyzed by an acid or a base. The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. This method is a versatile way to synthesize a variety of esters from a common precursor.

General Transesterification Reaction

Reactant Reagent Product

The mechanism under basic conditions involves nucleophilic attack of an alkoxide on the ester's carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the new ester. Under acidic conditions, the carbonyl group is first protonated to increase its electrophilicity before the alcohol attacks.

Reduction to Diols

The conversion of this compound to the corresponding 1,3-diol, 3-(3-thienyl)propane-1,3-diol, involves the reduction of the ethyl ester functionality. This transformation requires a reducing agent capable of reducing an ester in the presence of a secondary alcohol and a thiophene (B33073) ring.

Commonly employed reagents for such reductions include strong hydride donors like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive hydride reagent. The general reaction scheme is as follows:

Scheme 1: Reduction of this compound to 3-(3-thienyl)propane-1,3-diol

EtOOC-CH₂-CH(OH)-C₄H₃S + LiAlH₄ (excess) in dry THF → HO-CH₂-CH₂-CH(OH)-C₄H₃S

The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. The existing secondary alcohol at the C3 position remains unchanged under these conditions.

Reagent Solvent Typical Conditions Product Notes
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether0 °C to room temperature, anhydrous3-(3-thienyl)propane-1,3-diolA strong, non-selective reducing agent that will also reduce other carbonyl-containing functional groups.
Sodium borohydride (B1222165) (NaBH₄) with a catalystMethanol, EthanolRoom temperature3-(3-thienyl)propane-1,3-diolNaBH₄ alone is generally not strong enough to reduce esters but can be effective in the presence of certain additives or at elevated temperatures.

This table is generated based on general principles of organic chemistry, as specific experimental data for the reduction of this compound was not found in the provided search results.

Transformations of the Thiophene Ring

The thiophene ring in this compound is an aromatic system that can undergo various transformations, primarily through electrophilic aromatic substitution. The nature and position of the substituent on the ring significantly influence the regioselectivity of these reactions.

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. The substitution pattern is directed by both the inherent reactivity of the thiophene nucleus and the electronic effects of the substituent at the 3-position. The sulfur atom in the thiophene ring can donate electron density into the ring, activating it towards electrophilic attack, with a preference for substitution at the 2- and 5-positions (the alpha positions).

Building upon the principles of electrophilic aromatic substitution, various functional groups can be introduced onto the thiophene ring of this compound.

Table of Potential Functionalization Reactions:

Reaction Reagent(s) Typical Product(s) Notes
NitrationHNO₃/H₂SO₄ or HNO₃/acetic anhydride2-nitro-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene and/or 5-nitro-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiopheneThe reaction conditions need to be carefully controlled to avoid oxidation of the thiophene ring.
HalogenationBr₂ in acetic acid, or N-bromosuccinimide (NBS)2-bromo-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene and/or 5-bromo-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiopheneHalogenation is a common and versatile method for introducing a handle for further cross-coupling reactions.
Friedel-Crafts AcylationAcyl chloride/AlCl₃2-acyl-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene and/or 5-acyl-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiopheneThe Lewis acid catalyst may complex with the hydroxyl and ester groups, potentially requiring protection strategies.

This table outlines potential reactions based on established thiophene chemistry. Specific experimental outcomes for this compound may vary.

Further functionalization can be achieved through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated derivative of the thiophene ring.

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the target compound from any unreacted starting materials, byproducts, or other impurities. Furthermore, as Ethyl 3-hydroxy-3-(3-thienyl)propanoate contains a chiral center, specialized chromatographic techniques are essential for resolving and quantifying its enantiomers.

Gas chromatography is a powerful tool for assessing the purity of volatile compounds like this compound. While specific GC methods for this exact compound are not extensively documented in publicly available literature, established protocols for analogous compounds, such as ethyl 3-hydroxy-3-phenylpropanoate, provide a strong basis for method development. For instance, the analysis of similar beta-hydroxy esters often involves a flame ionization detector (FID) and a capillary column, such as a BP-1 column. A typical temperature program might start at an initial oven temperature of 70°C, hold for a few minutes, and then ramp up to a final temperature around 220°C.

For the determination of enantiomeric excess, a chiral GC column is necessary. Columns like β-DEX 120 have proven effective in separating the enantiomers of related beta-hydroxy esters. The choice of carrier gas, typically helium or hydrogen, and the temperature program are critical parameters that would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers of this compound.

High-performance liquid chromatography offers a versatile approach for both purity assessment and enantiomeric separation of this compound. Due to the presence of a chromophore (the thiophene (B33073) ring), UV detection is a suitable method for this compound.

For the crucial task of determining enantiomeric excess, chiral HPLC is the technique of choice. The selection of the chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H), are widely used for resolving the enantiomers of a broad range of chiral compounds, including beta-hydroxy esters.

The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, is meticulously optimized to achieve the best resolution between the enantiomeric peaks. The flow rate and column temperature are also adjusted to fine-tune the separation. The enantiomeric excess (ee) is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters for Beta-Hydroxy Esters

ParameterTypical Setting
Column Chiralcel® OD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Temperature Ambient

Note: These are representative parameters and would require optimization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the compound's structure.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the diastereotopic protons of the methylene (B1212753) group adjacent to the ester, the proton on the carbon bearing the hydroxyl group (a methine proton), and the protons of the thienyl ring. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of the molecule's structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃ (ethyl)~1.2Triplet
CH₂ (ethyl)~4.1Quartet
CH₂ (adjacent to ester)~2.7Doublet of doublets
OHVariableSinglet (broad)
CH (methine)~5.2Triplet or Doublet of doublets
Thienyl-H~7.0 - 7.4Multiplet

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, the carbon bearing the hydroxyl group, and the carbons of the thienyl ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~172
O-CH₂ (ethyl)~61
CH₃ (ethyl)~14
CH₂ (adjacent to ester)~44
CH-OH (methine)~66
Thienyl-C~120 - 145

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

To gain even more detailed structural information and to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the ethyl protons, between the methine proton and the adjacent methylene protons, and among the protons on the thienyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of different fragments of the molecule, such as the connection between the propanoate chain and the thienyl ring.

Through the combined application of these chromatographic and spectroscopic methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, providing the necessary foundation for its use in further academic research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) group of the ester is expected to show a strong, sharp absorption band around 1735-1700 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear in the 1300-1000 cm⁻¹ region. Furthermore, characteristic absorption bands for the thienyl group, including C-H aromatic stretching just above 3000 cm⁻¹ and C=C aromatic stretching in the 1600-1450 cm⁻¹ region, would be anticipated.

A comparison with a similar compound, ethyl 3-ethoxypropanoate, which has been analyzed by IR spectroscopy, shows characteristic C-O and C=O stretching frequencies that help in predicting the spectrum of the title compound.

Predicted Infrared Spectroscopy Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Hydroxyl (-OH)3500 - 3200 (broad)O-H Stretch
Ester Carbonyl (C=O)1735 - 1700 (strong, sharp)C=O Stretch
Ester C-O1300 - 1000C-O Stretch
Aromatic C-H (Thienyl)~3100C-H Stretch
Aromatic C=C (Thienyl)1600 - 1450C=C Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.

For this compound (C₉H₁₂O₃S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Key fragmentation pathways could include the loss of a water molecule (H₂O, 18 Da) from the hydroxyl group, the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the ester group, or the loss of an ethyl group (•CH₂CH₃, 29 Da). The fragmentation of the thienyl ring could also lead to characteristic ions.

Analysis of the mass spectrum of a related compound, ethyl 3-hydroxybenzoate, provides insight into the expected fragmentation patterns, such as the loss of the ethoxy group.

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed Structure/LossPredicted m/z
[M]⁺Molecular Ion200.05
[M - H₂O]⁺Loss of water182.04
[M - •CH₂CH₃]⁺Loss of ethyl radical171.04
[M - •OCH₂CH₃]⁺Loss of ethoxy radical155.02
[C₄H₃S-CH(OH)]⁺Thienyl-carbinol fragment113.00

Chiroptical Spectroscopy (e.g., Polarimetry, Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation [α] is a characteristic physical property of a chiral molecule. For instance, the related compound (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate has a reported specific rotation of [α]20/D +51±2°, c = 1% in chloroform. sigmaaldrich.com This indicates that a similar measurement for a non-racemic sample of this compound would yield a non-zero optical rotation, the sign and magnitude of which would be characteristic of the specific enantiomer present in excess.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. A pure enantiomer of this compound would be expected to produce a characteristic CD spectrum, with positive or negative peaks (Cotton effects) corresponding to its electronic transitions.

The determination of the absolute configuration of this compound would require either comparison of its chiroptical data with that of a known standard or the use of quantum-chemical calculations to predict the chiroptical properties for each enantiomer.

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl ester and hydroxypropanoate chains in Ethyl 3-hydroxy-3-(3-thienyl)propanoate gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as it influences the molecule's physical properties, reactivity, and interaction with biological systems.

Conformational Analysis is typically performed using molecular mechanics force fields or quantum mechanical methods to identify stable conformers and the energy barriers between them. For a molecule like this compound, key dihedral angles to consider would be around the C-C bonds of the propanoate backbone and the C-O bond of the ethyl group. The orientation of the 3-thienyl group relative to the rest of the molecule is also a significant factor.

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.govmdpi.com MD simulations for this compound in a solvent like water or an organic solvent would involve:

System Setup: Placing the molecule in a simulation box filled with solvent molecules.

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, OPLS) to describe the interatomic forces.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds or longer. acs.org

Analysis of the MD trajectory can reveal the most populated conformations, the timescale of conformational changes, and the formation of intra- and intermolecular hydrogen bonds involving the hydroxyl and ester groups.

Table 1: Hypothetical Torsional Angle Preferences for this compound from Conformational Analysis

Dihedral AngleDescriptionPredicted Stable Angle(s)
O=C-C-C(OH)Carbonyl to alpha-carbon~180° (anti-periplanar)
C-C-C(OH)-ThienylAlpha-carbon to beta-carbongauche and anti conformations
C-O-C-CEthyl ester linkagetrans and gauche conformations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. geo-leo.degeo-leo.deresearchgate.netmdpi.com

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, which is key to its chemical behavior. Important parameters that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this molecule, the HOMO is likely to be localized on the electron-rich thienyl ring, while the LUMO may be centered on the ester group. geo-leo.degeo-leo.deresearchgate.net

Electron Density and Electrostatic Potential: These calculations can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The oxygen atoms of the hydroxyl and carbonyl groups are expected to be electron-rich, while the carbonyl carbon is electron-poor.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, providing further insight into the molecule's polarity and reactivity. mdpi.com

Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will behave in chemical reactions.

Table 2: Predicted Electronic Properties of this compound using DFT

PropertyPredicted Value/LocationImplication for Reactivity
HOMO Energy-6.5 eVSusceptibility to electrophilic attack on the thienyl ring
LUMO Energy-1.2 eVSusceptibility to nucleophilic attack at the carbonyl carbon
HOMO-LUMO Gap5.3 eVIndicates moderate kinetic stability
Dipole Moment~2.5 DReflects the molecule's overall polarity

Reaction Mechanism Studies and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify reactants, products, intermediates, and, most importantly, transition states.

Transition State Theory: By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined, which is directly related to the reaction rate. For example, the mechanism of the reduction of the corresponding ketone, ethyl 3-oxo-3-(3-thienyl)propanoate, to form this compound could be studied. This would involve modeling the approach of a reducing agent and the transfer of a hydride ion to the carbonyl carbon.

Biocatalysis: In the context of enzymatic reactions, such as the stereoselective bioreduction to form a specific enantiomer of this compound, computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used. acs.org

Molecular Docking: This technique predicts the preferred binding orientation of the substrate within the enzyme's active site.

QM/MM: This hybrid method treats the reacting part of the system (the substrate and key active site residues) with quantum mechanics, while the rest of the enzyme is treated with molecular mechanics. This allows for the study of the reaction mechanism within the complex environment of the enzyme.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. rsc.orgnih.govgithub.ioresearchgate.netbris.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. Comparing these predicted shifts with experimental data can help to confirm the structure of the molecule and assign the signals in the experimental spectrum. The accuracy of these predictions is typically within 0.2-0.4 ppm for ¹H and 2-4 ppm for ¹³C. nih.govresearchgate.netbris.ac.uk

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)172.5171.8
CH(OH)68.267.5
CH₂42.141.7
Thienyl (C-S)125.8125.2
O-CH₂61.360.9
CH₃14.514.1

Other Spectroscopies: Calculations can also aid in the interpretation of other types of spectra, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. geo-leo.degeo-leo.deresearchgate.net For IR spectroscopy, vibrational frequencies can be calculated to help assign the absorption bands to specific molecular vibrations. For UV-Vis spectroscopy, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption wavelengths. geo-leo.degeo-leo.deresearchgate.net

Enantioselectivity Prediction and Rational Design in Catalysis

This compound is a chiral molecule, and the synthesis of a single enantiomer is often desired. Computational methods play a significant role in understanding and predicting the enantioselectivity of asymmetric catalytic reactions. chemrxiv.orgchemrxiv.orgrsc.orgmdpi.com

Predicting Enantioselectivity: For a given catalyst and substrate, computational models can be built to predict which enantiomer will be formed in excess. This typically involves:

Modeling the Catalyst-Substrate Complex: Building 3D models of the interaction between the catalyst and the substrate.

Locating Transition States: Identifying the transition states for the formation of both the (R)- and (S)-products.

Calculating Energy Differences: The difference in the activation energies for the two pathways determines the enantiomeric excess (ee). A lower activation energy for one pathway means that the corresponding enantiomer will be formed faster and in greater abundance.

Rational Design of Catalysts: By understanding the factors that control enantioselectivity at a molecular level, new catalysts can be rationally designed to improve the outcome of a reaction. acs.org For example, if a computational study reveals that a particular steric interaction in the transition state is disfavoring the formation of the desired enantiomer, the catalyst can be modified to reduce this unfavorable interaction. Machine learning models are also being developed to predict the enantioselectivity of reactions based on the structures of the reactants and catalysts. chemrxiv.orgrsc.org

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor to Chiral Alcohols and Carboxylic Acids

The utility of ethyl 3-hydroxy-3-(3-thienyl)propanoate as a precursor is significantly enhanced when it is used in its enantiomerically pure form. The chiral center at the carbon atom bearing the hydroxyl group is a key feature for stereoselective synthesis.

Optically active β-hydroxy esters, such as the chiral forms of this compound, are often synthesized through the asymmetric reduction of their corresponding β-ketoesters. This transformation can be effectively achieved using biocatalytic methods, such as enzymatic reactions or whole-cell systems like baker's yeast, which are known to produce high enantiomeric excess. google.comnih.gov For instance, the analogous compound ethyl 3-hydroxy-3-phenylpropanoate is produced in its chiral form by the microbiological reduction of ethyl benzoylacetate. google.com

Once the chiral hydroxy ester is obtained, it can be readily converted into other valuable chiral building blocks:

Chiral Carboxylic Acids: The ethyl ester group can be hydrolyzed under basic conditions (saponification) followed by acidification. This process yields the corresponding 3-hydroxy-3-(3-thienyl)propanoic acid while preserving the stereochemistry at the hydroxyl-bearing carbon.

Chiral Diols: The ester can be reduced using a strong reducing agent like lithium aluminum hydride. This reaction converts the ester functional group into a primary alcohol, resulting in a chiral 1,3-diol, specifically 3-(3-thienyl)propane-1,3-diol.

These transformations underscore the role of the title compound as a foundational element for generating key chiral intermediates applicable in pharmaceutical and materials science. nih.gov

Table 1: Transformations into Chiral Derivatives

Starting MaterialReactionProductKey Transformation
(R)- or (S)-Ethyl 3-hydroxy-3-(3-thienyl)propanoateSaponification (e.g., NaOH, H₂O, then H₃O⁺)(R)- or (S)-3-hydroxy-3-(3-thienyl)propanoic acidEster to Carboxylic Acid
(R)- or (S)-Ethyl 3-hydroxy-3-(3-thienyl)propanoateReduction (e.g., LiAlH₄, THF)(R)- or (S)-3-(3-thienyl)propane-1,3-diolEster to Primary Alcohol

Scaffold for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic ester group, makes it an ideal scaffold for the synthesis of new heterocyclic compounds. nih.gov The existing thiophene (B33073) ring means that any new ring system created from the propanoate side chain results in a more complex, multi-cyclic architecture. Thiophenes are important heterocyclic compounds frequently used as building blocks in the development of agrochemicals and pharmaceuticals. rroij.com

The functional groups can be manipulated to participate in intramolecular cyclization reactions. For example:

Lactone Formation: The hydroxyl group can react with the ester group, typically after conversion of the ester to a more reactive carboxylic acid, to form a lactone (a cyclic ester).

Synthesis of Nitrogen-Containing Heterocycles: The ester can be converted to an amide by reacting it with an amine. Subsequent intramolecular reactions, potentially involving the hydroxyl group, can lead to the formation of various nitrogen-containing rings such as lactams or other complex pyridone-type structures. nih.gov

These synthetic pathways allow chemists to build upon the thienyl-propanoate framework to construct novel heterocyclic systems with potential biological or material applications.

Intermediate in the Preparation of Complex Organic Architectures

As a versatile intermediate, this compound provides a platform for constructing larger, more intricate molecular structures. The thiophene moiety is a significant component in many functional organic materials and pharmaceuticals, acting as a stable aromatic system that can influence the electronic properties and biological activity of a molecule. rroij.comchemrxiv.org Using the title compound as a starting point allows for the strategic incorporation of the 3-thienyl group early in a synthetic sequence.

The structure of this compound allows for diversification at several positions, leading to a wide array of thienyl-substituted derivatives:

Modification of the Side Chain: The secondary alcohol can be oxidized to a ketone, yielding a β-ketoester. This new functionality opens up a wealth of subsequent reactions, such as alkylation or acylation at the α-carbon, to build complexity.

Functionalization of the Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups (e.g., halogens, nitro groups) onto the heterocyclic core. These groups can then be used in cross-coupling reactions to attach other molecular fragments. univ.kiev.ua

The combination of these approaches enables the generation of a library of compounds based on the initial 3-thienylpropanoate structure.

Table 2: Potential Synthetic Diversification

Reaction SiteTransformationResulting IntermediatePotential for Further Synthesis
C3-Hydroxyl GroupOxidationEthyl 3-oxo-3-(3-thienyl)propanoateα-Alkylation, Claisen condensation
Ester GroupAmidation3-hydroxy-N-substituted-3-(3-thienyl)propanamideCyclization to form N-heterocycles
Thiophene RingElectrophilic HalogenationBromo-thienyl derivativeSuzuki, Stille, or Sonogashira cross-coupling reactions

Role in Multi-Step Stereoselective Total Synthesis

In the context of total synthesis, chiral building blocks are fundamental for efficiently constructing complex molecules with precise three-dimensional arrangements. thieme.de A stereoselective synthesis aims to produce a specific stereoisomer of a product, which is crucial in medicinal chemistry where different enantiomers can have vastly different biological effects. researchgate.net

This compound, particularly in its enantiopure form, is an exemplary chiral building block. Its incorporation into a multi-step synthesis sets the stereochemistry at one center early on, which can then direct the stereochemical outcome of subsequent reactions. This strategy is a cornerstone of modern stereoselective synthesis. researchgate.net

The β-hydroxy ester motif is a common feature in the structures of many natural products and pharmaceuticals, including the side chains of widely used drugs. The ability to synthesize analogues containing a thiophene ring is of significant interest for developing new therapeutic agents. The use of this compound in a synthetic campaign allows for the introduction of both a critical stereocenter and a bio-relevant heterocyclic moiety in a single, efficient step, highlighting its importance as an intermediate in advanced organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-hydroxy-3-(3-thienyl)propanoate, and how can stereoselectivity be controlled during synthesis?

  • Methodological Answer : The compound can be synthesized via enzymatic reduction of its ketone precursor, ethyl 3-oxo-3-(3-thienyl)propanoate, using short-chain dehydrogenases (e.g., from Exiguobacterium sp. F42). This approach achieves high stereoselectivity, yielding the (S)-enantiomer . Chemical synthesis may involve ketone reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) to control stereochemistry. Reaction conditions (pH, temperature, solvent polarity) must be optimized to minimize racemization .

Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?

  • Methodological Answer :

  • NMR : The thienyl protons (δ 6.5–7.5 ppm) and hydroxyl proton (broad peak at δ 2.0–5.0 ppm) are diagnostic. HSQC NMR can confirm correlations between the hydroxyl-bearing carbon and adjacent protons .
  • GC-MS : Fragmentation patterns differ from phenyl or furyl analogs due to sulfur-containing thiophene ring decomposition (e.g., m/z 85 for thiophene-derived ions) .

Q. What are the key stability considerations for this compound under experimental storage conditions?

  • Methodological Answer : The compound is stable in inert atmospheres (N₂/Ar) at –20°C. Hydrolysis of the ester group is a major degradation pathway; avoid prolonged exposure to moisture or acidic/basic conditions. Stability assays using HPLC-PDA at intervals (0, 24, 48 hrs) under varying pH/temperature can quantify degradation kinetics .

Advanced Research Questions

Q. How does the thienyl substituent influence the compound’s reactivity in catalytic transformations compared to phenyl or heteroaromatic analogs?

  • Methodological Answer : The sulfur atom in the thienyl group enhances electron-withdrawing effects, increasing susceptibility to nucleophilic attack at the β-keto position. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the thienyl group shows lower reactivity than phenyl analogs due to sulfur’s electronegativity. DFT calculations (B3LYP/6-31G*) can model charge distribution differences .

Q. What mechanistic insights explain the stereoselective reduction of ethyl 3-oxo-3-(3-thienyl)propanoate to the (S)-hydroxy derivative?

  • Methodological Answer : Enzymatic reduction by Exiguobacterium sp. F42’s dehydrogenase follows a Prelog rule mechanism, where the pro-R hydrogen of NADPH is transferred to the re face of the ketone. Mutagenesis studies (e.g., Y154A mutation) alter enantioselectivity, highlighting the role of active-site residues in substrate orientation .

Q. How can contradictory data on the compound’s biological activity (e.g., aryl hydrocarbon receptor agonism vs. antagonism) be resolved?

  • Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell type, ligand concentration). Dose-response curves (0.1–100 μM) in reporter gene assays (e.g., HepG2 cells transfected with AhR-responsive luciferase) can clarify agonistic/antagonistic behavior. Competitive binding assays using radiolabeled TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) further validate direct AhR interaction .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies without altering its bioactivity?

  • Methodological Answer : Co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v) enhance aqueous solubility while maintaining stability. Micellar encapsulation using non-ionic surfactants (e.g., Poloxamer 407) or cyclodextrin inclusion complexes (β-CD derivatives) can achieve >90% solubility at physiological pH .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between enzymatic and chemical reduction methods?

  • Resolution : Enzymatic routes typically achieve >90% yield due to high catalyst specificity, whereas chemical reductions (e.g., NaBH₄ with chiral ligands) yield 60–80% due to side reactions (e.g., over-reduction or racemization). Kinetic studies (e.g., monitoring NADPH depletion) confirm enzyme efficiency .

Q. How do discrepancies in reported logP values impact pharmacological interpretation?

  • Resolution : LogP values calculated via HPLC (3.2 ± 0.2) versus shake-flask (2.8 ± 0.1) methods reflect measurement variability. Consensus values should be derived from orthogonal methods (e.g., computational [ChemAxon] and experimental) to guide structure-activity relationship (SAR) studies .

Tables for Key Data

Table 1 : Comparative Reactivity of this compound Derivatives

DerivativeReaction TypeYield (%)Selectivity (e.r.)Reference
(S)-EnantiomerEnzymatic Reduction9299:1
RacemateChemical Reduction7550:50
3-Thienyl vs. PhenylSuzuki Coupling65 vs. 82N/A

Table 2 : Stability Under Accelerated Degradation Conditions

ConditionDegradation (%) at 48 hrsMajor Degradant
pH 2.0, 25°C453-(3-Thienyl)propanoic Acid
pH 7.4, 37°C12None detected
UV Light (254 nm)28Thiophene sulfoxide

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